m-Anisidine
Overview
Description
m-Anisidine, also known as 3-methoxyaniline, is an organic compound with the formula CH₃OC₆H₄NH₂. It appears as a clear light yellow or amber liquid, although commercial samples can appear brown due to air oxidation. It is one of three isomers of the methoxy-containing aniline derivative .
Preparation Methods
m-Anisidine can be synthesized through the reduction of m-nitrophenol after methylation on the hydroxyl group. A typical method involves stirring and heating a mixture of m-nitroanisole, methanol, and concentrated hydrochloric acid to boiling. Iron filings are then added in small portions over a period of one hour, followed by additional refluxing and stirring for five hours. The mixture is made strongly alkaline with sodium hydroxide and steam-distilled. The distillate is extracted with ether, dried over anhydrous sodium sulfate, and distilled to obtain this compound .
Chemical Reactions Analysis
m-Anisidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone imines.
Reduction: It can be reduced to form m-methoxyaniline.
Common reagents and conditions used in these reactions include iron filings for reduction, bromine for substitution, and various oxidizing agents for oxidation. The major products formed from these reactions include quinone imines, m-methoxyaniline, and dibromo derivatives .
Scientific Research Applications
m-Anisidine is used in various scientific research applications, including:
Chemistry: It is used in the synthesis of N-substituted-3-chloro-2-azetidinones, which are potential anthelmintic agents.
Biology: this compound is used in the preparation of azocalixarene dyes, which have applications in biological staining and diagnostics.
Medicine: It is involved in the synthesis of various pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of m-Anisidine involves its interaction with various molecular targets and pathways. For example, in the synthesis of N-substituted-3-chloro-2-azetidinones, this compound acts as a nucleophile, attacking electrophilic centers in the reaction intermediates. This leads to the formation of the desired products through a series of nucleophilic substitution and elimination reactions .
Comparison with Similar Compounds
m-Anisidine is one of three isomers of anisidine, the other two being o-Anisidine (2-methoxyaniline) and p-Anisidine (4-methoxyaniline). These isomers differ in the position of the methoxy group on the aniline ring. While all three isomers share similar chemical properties, this compound is unique in its specific applications and reactivity due to the position of the methoxy group .
Similar compounds include:
o-Anisidine (2-methoxyaniline): Used in the synthesis of dyes and pigments.
p-Anisidine (4-methoxyaniline): Used in the production of azo dyes and as an intermediate in the synthesis of pharmaceuticals.
This compound’s unique position of the methoxy group allows for specific reactivity patterns and applications that distinguish it from its isomers .
Properties
IUPAC Name |
3-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBZRJODKRCREW-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO, Array | |
Record name | M-ANISIDINE | |
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Record name | m-ANISIDINE | |
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Related CAS |
104350-19-8 | |
Record name | Benzenamine, 3-methoxy-, homopolymer | |
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DSSTOX Substance ID |
DTXSID8024529 | |
Record name | 3-Methoxyaniline | |
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Molecular Weight |
123.15 g/mol | |
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Physical Description |
M-anisidine appears as pale yellow oily liquid or dark red liquid. (NTP, 1992), Light yellow liquid; [Merck Index] Dark red liquid; [Sigma-Aldrich MSDS], PALE YELLOW OILY LIQUID. | |
Record name | M-ANISIDINE | |
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Boiling Point |
484 °F at 760 mmHg (NTP, 1992), 251 °C | |
Record name | M-ANISIDINE | |
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Flash Point |
greater than 235 °F (NTP, 1992), 126 °C (259 °F) - closed cup, >112 °C | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble in carbon tetrachloride; soluble in ethanol, ethylene, acetone, benzene, Solubility in water, g/100ml at 20 °C: 2.05 | |
Record name | M-ANISIDINE | |
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Record name | m-ANISIDINE | |
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Density |
1.096 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cm³ | |
Record name | M-ANISIDINE | |
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Vapor Pressure |
15.4 mmHg at 75 °F ; 21.8 mmHg at 115 °F; 32 mmHg at 144 °F (NTP, 1992), 0.07 [mmHg], 7.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.31 | |
Record name | M-ANISIDINE | |
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Color/Form |
Pale yellow, oily liquid | |
CAS No. |
536-90-3 | |
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Melting Point |
30 to 34 °F (NTP, 1992), -1 °C | |
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